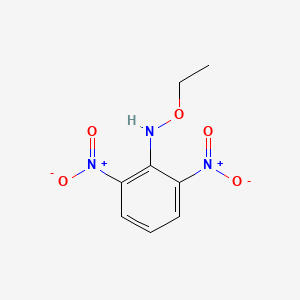
N-Ethoxy-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethoxy-2,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The process can be hazardous due to the highly exothermic nature of nitration reactions. A common method involves the use of nitric acid as the nitrating agent and an acid catalyst . The reaction is usually conducted in a controlled environment to manage the heat and prevent decomposition or explosion of the nitro compounds.
Industrial Production Methods: In industrial settings, the production of this compound often employs a continuous-flow microreactor system. This method allows for a safer and more efficient synthesis by minimizing the need for intermediate separation and reducing solvent usage . The continuous-flow process also enhances selectivity and reduces the risk of over-nitration.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a substituent on the aromatic ring with a nucleophile.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted aniline derivatives.
Reduction: The major products are the corresponding diamines.
Applications De Recherche Scientifique
N-Ethoxy-2,6-dinitroaniline has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action of N-Ethoxy-2,6-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing the polymerization of microtubules, which are essential for cell division . This disruption of the mitotic sequence leads to cell cycle arrest and apoptosis in plant cells .
Comparaison Avec Des Composés Similaires
Pendimethalin: Another dinitroaniline herbicide used in agriculture.
Trifluralin: A widely-used pre-emergence herbicide.
Uniqueness: N-Ethoxy-2,6-dinitroaniline is unique due to its specific ethoxy group, which can influence its reactivity and selectivity in chemical reactions. This structural difference can result in varied biological activities and applications compared to other dinitroaniline derivatives .
Propriétés
Numéro CAS |
24914-60-1 |
|---|---|
Formule moléculaire |
C8H9N3O5 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
N-ethoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O5/c1-2-16-9-8-6(10(12)13)4-3-5-7(8)11(14)15/h3-5,9H,2H2,1H3 |
Clé InChI |
JKLPHGNDYPWGKN-UHFFFAOYSA-N |
SMILES canonique |
CCONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)









